1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene
Description
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro-substituted benzene ring connected to a butoxy chain, which is further linked to an ethoxyphenoxy group
Properties
IUPAC Name |
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-2-20-16-8-10-17(11-9-16)21-12-3-4-13-22-18-7-5-6-15(19)14-18/h5-11,14H,2-4,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFPCSBUDSCAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-(4-ethoxyphenoxy)butanol.
Etherification: The hydroxyl group of 4-(4-ethoxyphenoxy)butanol is converted to a leaving group, such as a tosylate or mesylate.
Nucleophilic Substitution: The leaving group is then displaced by 1-chloro-3-bromobenzene through a nucleophilic substitution reaction, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor to drug candidates.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene
- 1-chloro-3-[4-(4-propoxyphenoxy)butoxy]benzene
- 1-chloro-3-[4-(4-butoxyphenoxy)butoxy]benzene
Uniqueness
1-chloro-3-[4-(4-ethoxyphenoxy)butoxy]benzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This uniqueness may result in different biological activities or industrial applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
